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Abstract
Ivaltinostat (also known as CG-200745) is a potent, orally active pan-histone deacetylase

(HDAC) inhibitor that has demonstrated significant anti-tumor effects in various cancer models.

As a hydroxamate-based pan-HDAC inhibitor, its primary mechanism of action involves the

inhibition of both class I and IIb HDAC enzymes, leading to the hyperacetylation of histone and

non-histone proteins. This alteration in protein acetylation plays a pivotal role in regulating gene

expression, ultimately inducing cell cycle arrest, apoptosis, and the modulation of key signaling

pathways implicated in cancer progression. This technical guide provides an in-depth overview

of the formic acid salt of Ivaltinostat, its quantitative effects on histone acetylation, detailed

experimental protocols for its study, and its influence on critical cellular signaling pathways. The

information presented herein is intended to support further research and drug development

efforts centered on this promising epigenetic modulator.

Introduction to Ivaltinostat and its Formic Acid Salt
Ivaltinostat is a small molecule inhibitor of histone deacetylases, a class of enzymes that play a

crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from

lysine residues on histones, HDACs promote a more condensed chromatin structure, leading to

transcriptional repression. Ivaltinostat, by inhibiting HDACs, induces histone hyperacetylation,

resulting in a more relaxed chromatin state that allows for the transcription of tumor suppressor

genes.
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The formic acid salt of Ivaltinostat, referred to as Ivaltinostat formic, is often utilized in

research and development. Salt forms of active pharmaceutical ingredients are commonly

developed to enhance physicochemical properties. In the case of Ivaltinostat formic, this

formulation typically offers improved water solubility and stability, while maintaining a

comparable biological activity profile to the free base form.[1][2]

Quantitative Data on Ivaltinostat's Activity
Ivaltinostat has been shown to be a potent inhibitor of multiple HDAC isoforms and exhibits

significant anti-proliferative effects in a variety of cancer cell lines.

HDAC Isoform Inhibition
Ivaltinostat is a pan-HDAC inhibitor with potent activity against class I and IIb HDACs.[3]

HDAC Isoform IC50 (µM)

HDAC1 < 0.1

HDAC2 < 0.1

HDAC3 < 0.1

HDAC6 < 0.1

Table 1: Ivaltinostat (CG-745) Inhibitory

Concentration (IC50) against HDAC Isoforms.

Data from in vitro enzyme assays demonstrate

the potent inhibitory activity of Ivaltinostat

against Class I (HDAC1, 2, 3) and Class IIb

(HDAC6) histone deacetylases.[3]

Anti-Proliferative Activity in Cancer Cell Lines
The inhibitory effect of Ivaltinostat on cell growth has been demonstrated in various cancer cell

lines.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b8201730?utm_src=pdf-body
https://www.benchchem.com/product/b8201730?utm_src=pdf-body
https://www.medchemexpress.com/cg-200745.html
https://www.medchemexpress.com/ivaltinostat-formic.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7196255/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7196255/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8201730?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line Cancer Type IC50 (µM)

BxPC3 Pancreatic Cancer 2.4

Capan-1 Pancreatic Cancer 10.7

HPAC Pancreatic Cancer 7.4

LNCaP Prostate Cancer Data not specified

DU145 Prostate Cancer Data not specified

PC3 Prostate Cancer Data not specified

SNU-1196 Cholangiocarcinoma 0.63

SNU-1196/GR
Gemcitabine-Resistant

Cholangiocarcinoma
0.93

SNU-308 Cholangiocarcinoma 1.80

Calu6 Non-Small Cell Lung Cancer
Proliferation reduced to 40% of

untreated at 10 µM

Table 2: Anti-proliferative IC50

values for Ivaltinostat in

various cancer cell lines. The

data illustrates the dose-

dependent inhibitory effect of

Ivaltinostat on the viability of

different cancer cells.[1][4][5]

Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effect of

Ivaltinostat on histone acetylation.

Western Blotting for Histone Acetylation
This protocol outlines the detection of changes in histone acetylation levels in cells treated with

Ivaltinostat.
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1. Cell Culture and Treatment:

Plate cells at a suitable density and allow them to adhere overnight.

Treat cells with the desired concentrations of Ivaltinostat (e.g., 0-10 µM) for a specified

duration (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).

2. Histone Extraction (Acid Extraction Method):

Wash cells twice with ice-cold PBS.

Lyse the cells by adding Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100

(v/v) and protease inhibitors). Incubate on ice for 10 minutes with gentle agitation.

Centrifuge the lysate at 6,500 x g for 10 minutes at 4°C to pellet the nuclei.

Discard the supernatant and wash the nuclear pellet with TEB, followed by another

centrifugation.

Resuspend the washed nuclei in 0.2 N hydrochloric acid (HCl) and incubate overnight at 4°C

with rotation to extract the histones.

Centrifuge at 6,500 x g for 10 minutes at 4°C and collect the supernatant containing the

histones.

3. Protein Quantification:

Determine the protein concentration of the histone extracts using a Bradford protein assay.

4. SDS-PAGE and Western Blotting:

Mix the histone extracts with Laemmli sample buffer and heat at 95°C for 5 minutes.

Load equal amounts of protein (typically 15-20 µg) per lane onto a 15% SDS-polyacrylamide

gel.

Perform electrophoresis to separate the proteins.
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Transfer the separated proteins to a PVDF membrane (0.2 µm pore size is recommended for

small proteins like histones).

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween

20 (TBST) for 1 hour at room temperature.

Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-

acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-total Histone H3)

overnight at 4°C with gentle agitation.

Wash the membrane three times with TBST for 10 minutes each.

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour

at room temperature.

Wash the membrane again three times with TBST.

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

5. Data Analysis:

Quantify the band intensities using densitometry software.

Normalize the intensity of the acetylated histone band to the total histone band for each

sample to determine the relative change in acetylation.

Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for investigating the enrichment of specific histone acetylation marks at target

gene promoters following Ivaltinostat treatment.

1. Cell Culture and Cross-linking:

Culture cells to approximately 80-90% confluency.

Treat cells with Ivaltinostat and a vehicle control for the desired time.
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Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link

proteins to DNA. Incubate for 10 minutes at room temperature with gentle shaking.

Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and

incubating for 5 minutes.

2. Cell Lysis and Chromatin Shearing:

Wash the cells twice with ice-cold PBS.

Scrape the cells, pellet them by centrifugation, and resuspend in cell lysis buffer.

Isolate the nuclei and resuspend them in a nuclear lysis buffer.

Shear the chromatin to an average size of 200-1000 bp using sonication. The optimal

sonication conditions should be empirically determined.

3. Immunoprecipitation:

Centrifuge the sonicated lysate to pellet debris.

Dilute the supernatant (chromatin) with ChIP dilution buffer. Save a small aliquot as the

"input" control.

Pre-clear the chromatin with Protein A/G magnetic beads.

Add a specific antibody against the histone modification of interest (e.g., anti-acetyl-H3K9) or

a control IgG to the pre-cleared chromatin and incubate overnight at 4°C with rotation.

Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

4. Washes and Elution:

Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash

buffer to remove non-specific binding.

Elute the chromatin from the beads using an elution buffer.
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5. Reverse Cross-linking and DNA Purification:

Add NaCl to the eluates and the input control and incubate at 65°C overnight to reverse the

cross-links.

Treat the samples with RNase A and then Proteinase K.

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

6. Analysis:

Quantify the purified DNA.

Perform quantitative PCR (qPCR) using primers specific for the promoter regions of target

genes to determine the enrichment of the histone acetylation mark.

Signaling Pathways Modulated by Ivaltinostat
Ivaltinostat-induced histone acetylation leads to the modulation of key signaling pathways that

are often dysregulated in cancer.

The p53 Signaling Pathway
Ivaltinostat has been shown to induce the acetylation of the tumor suppressor protein p53.[1]

Acetylation of p53 at specific lysine residues (K320, K373, and K382) enhances its stability and

transcriptional activity. This leads to the upregulation of p53 target genes such as p21

(Waf1/Cip1) and MDM2, resulting in cell cycle arrest and apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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